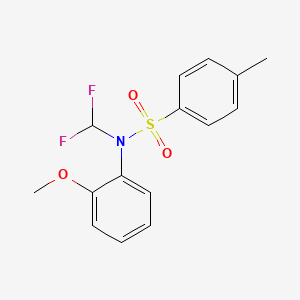

N-(difluoromethyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide

Overview

Description

Synthesis Analysis

The synthesis of sulfonamides similar to N-(difluoromethyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide often involves the reaction of a suitable amine with a sulfonyl chloride in the presence of a base. For example, a study describes the synthesis of a series of sulfonamides by reacting 4-methoxyphenethylamine with 4-methylbenzenesulfonyl chloride, followed by treatment with various alkyl/aralkyl halides (Abbasi et al., 2018). Such methodologies could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of sulfonamide compounds, including the possibility of N-(difluoromethyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide, often features significant intermolecular interactions that influence their supramolecular architecture. Studies on related compounds have revealed that C—H⋯πaryl interactions and C—H⋯O hydrogen bonds play a crucial role in forming their crystal structures (Rodrigues et al., 2015).

Chemical Reactions and Properties

Sulfonamides, including derivatives like N-(difluoromethyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide, can undergo various chemical reactions, reflecting their reactivity towards nucleophiles and electrophiles. These reactions can be utilized in further functionalizing the molecule or in the synthesis of more complex derivatives.

Physical Properties Analysis

The physical properties of sulfonamides depend on their molecular structure. Factors such as the presence of fluorine atoms and methoxy groups can influence properties like solubility, melting point, and stability. While specific data on N-(difluoromethyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide is not available, related sulfonamides exhibit a range of physical properties that can be indicative of its behavior.

Chemical Properties Analysis

The chemical properties of sulfonamides, including potential reactivity, acidity of the sulfonamide hydrogen, and the influence of substituents like difluoromethyl and methoxy groups on these properties, are crucial for understanding their behavior in chemical reactions. For instance, fluorinated sulfonamides often show enhanced acidity and reactivity due to the electron-withdrawing effect of fluorine (Blackburn & Türkmen, 2005).

Scientific Research Applications

Synthesis and Structural Features

N-(difluoromethyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide and related compounds have been studied for their synthesis and structural features. A study by Drozdova & Mirskova (2001) reported the formation of related sulfonamides in the presence of boron trifluoride etherate and concentrated sulfuric acid (Drozdova & Mirskova, 2001). Nikonov et al. (2019) explored the structures of similar sulfonamides using X-ray single-crystal analysis and DFT calculations, revealing insights into their molecular organization (Nikonov et al., 2019).

Spectroscopic Analysis and Computational Study

The spectroscopic properties and theoretical analyses of compounds like N-(difluoromethyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide have been the subject of several studies. Karakaya et al. (2015) used both experimental and theoretical methods to analyze the vibrational frequencies and geometric parameters of a similar compound, offering insights into its molecular interactions and stability (Karakaya et al., 2015).

Synthesis and Catalytic Applications

In the field of catalysis, these types of compounds have shown potential. Mote et al. (2021) investigated phosphine-sulfonamide-derived palladium complexes, demonstrating their effectiveness in ethylene oligomerization, which could have implications for industrial applications (Mote et al., 2021).

Spectroscopic Study of Fluorophore Analogues

Kimber et al. (2003) conducted a study on the synthesis and spectroscopic properties of analogues of a Zinquin-related fluorophore, providing insights into the fluorescence characteristics of these compounds, which could have applications in biochemical sensing or imaging (Kimber et al., 2003).

Application in Drug Synthesis

Anbarasan, Neumann, & Beller (2011) utilized a similar compound in the synthesis of various benzonitriles, demonstrating its utility in pharmaceutical intermediate synthesis, highlighting its versatility in organic synthesis (Anbarasan et al., 2011).

Theoretical Calculations for Antioxidant Activity

Peiming et al. (2022) applied theoretical calculations to a structurally related compound to predict its antioxidant activity, emphasizing the potential of such compounds in therapeutic applications (Sun Peiming et al., 2022).

properties

IUPAC Name |

N-(difluoromethyl)-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15F2NO3S/c1-11-7-9-12(10-8-11)22(19,20)18(15(16)17)13-5-3-4-6-14(13)21-2/h3-10,15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGUGTHAOXCDNMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C2=CC=CC=C2OC)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15F2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cambridge id 6944529 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]-3-oxo-N-phenylbutanamide](/img/structure/B5561043.png)

![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B5561055.png)

![1-(4-{[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B5561066.png)

![4-[2,4-bis(trifluoromethyl)benzoyl]-1,4-oxazepan-6-ol](/img/structure/B5561072.png)

![8-[2-(benzyloxy)benzoyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5561087.png)

![{4-[3-(2-oxo-2-piperidin-1-ylethoxy)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5561091.png)

![6-{[4-(3,5-difluorobenzyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561099.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[(2-methyl-1,3-thiazol-4-yl)acetyl]-3-pyrrolidinyl}acetamide](/img/structure/B5561108.png)